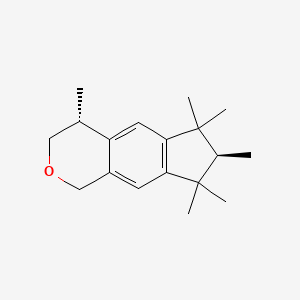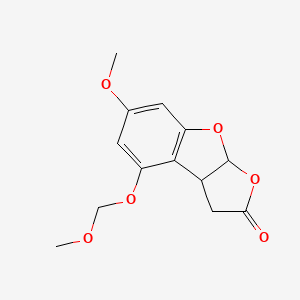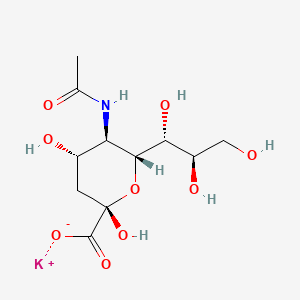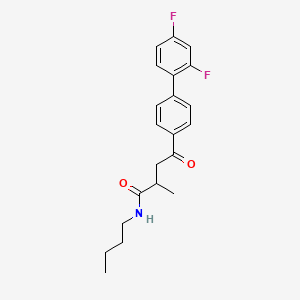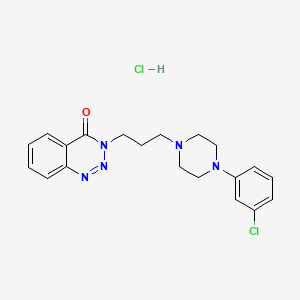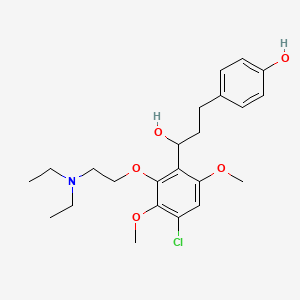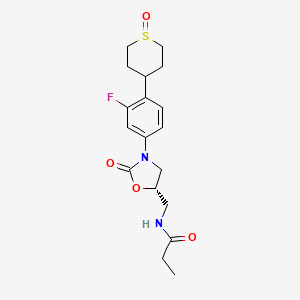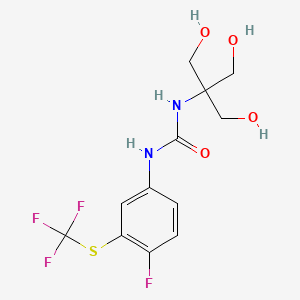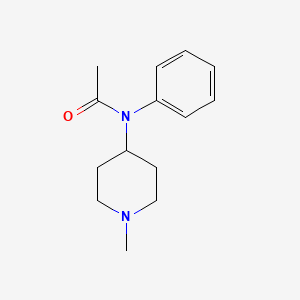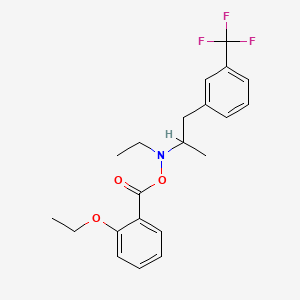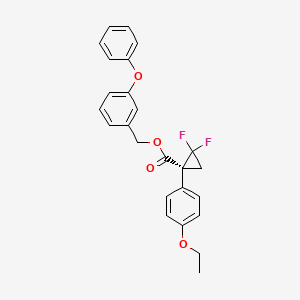
Cyclopropanecarboxylic acid, 2,2-difluoro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarboxylic acid, 2,2-difluoro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (S)- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a cyclopropane ring, difluoro substituents, and phenyl groups. Its stereochemistry is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-difluoro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (S)- typically involves multiple steps. The process begins with the preparation of the cyclopropanecarboxylic acid derivative, followed by the introduction of difluoro and ethoxyphenyl groups. The final step involves esterification with (3-phenoxyphenyl)methyl alcohol under specific reaction conditions, such as the use of a catalyst and controlled temperature.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for its applications.
化学反応の分析
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-difluoro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce different functional groups onto the phenyl rings.
科学的研究の応用
Cyclopropanecarboxylic acid, 2,2-difluoro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (S)- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Cyclopropanecarboxylic acid, 2,2-difluoro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (S)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Cyclopropanecarboxylic acid derivatives
- Difluorophenyl compounds
- Phenoxyphenyl esters
Uniqueness
Cyclopropanecarboxylic acid, 2,2-difluoro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (S)- is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
67597-23-3 |
|---|---|
分子式 |
C25H22F2O4 |
分子量 |
424.4 g/mol |
IUPAC名 |
(3-phenoxyphenyl)methyl (1S)-1-(4-ethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C25H22F2O4/c1-2-29-20-13-11-19(12-14-20)24(17-25(24,26)27)23(28)30-16-18-7-6-10-22(15-18)31-21-8-4-3-5-9-21/h3-15H,2,16-17H2,1H3/t24-/m0/s1 |
InChIキー |
CTRZUQGGDHKYLP-DEOSSOPVSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)[C@@]2(CC2(F)F)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
正規SMILES |
CCOC1=CC=C(C=C1)C2(CC2(F)F)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


